[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid
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Description
[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrazole derivatives, in general, have been known to play a very important role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .
Biochemical Pathways
It’s known that tetrazoles can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Pharmacokinetics
Tetrazoles are generally soluble in water and acetonitrile , which could potentially influence their bioavailability.
Result of Action
Tetrazole derivatives have shown promising biological activities, including antimicrobial and antitumor properties .
Action Environment
It’s known that tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire .
Properties
IUPAC Name |
2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-16(25)11-18-7-13-6-14(8-18)10-19(9-13,12-18)23-21-17(20-22-23)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPNBGBGMZIDEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.